4-Cyclopropyl-1,3-thiazole-5-carbaldehyde
Overview
Description
4-Cyclopropyl-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C₇H₇NOS and a molecular weight of 153.20 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, they may inhibit or activate certain enzymes, block or stimulate receptors, or interfere with biochemical pathways .
Biochemical Pathways
Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
The effects would likely depend on the specific biological activity of the compound, which could range from antioxidant, analgesic, and anti-inflammatory effects to antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of 4-Cyclopropyl-1,3-thiazole-5-carbaldehyde can be influenced by various environmental factors. These factors could include the physiological environment, such as the pH and temperature of the body, as well as external environmental factors, such as storage conditions .
Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, a class of enzymes involved in oxidation-reduction reactions. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can modulate the activity of dehydrogenases, enzymes involved in the oxidation of substrates . This modulation can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported via specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and chloroacetaldehyde in the presence of a base to form the thiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products:
Oxidation: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Cyclopropyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropyl-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methyl-1,3-thiazole-5-carbaldehyde
- 4-Phenyl-1,3-thiazole-5-carbaldehyde
- 4-Ethyl-1,3-thiazole-5-carbaldehyde
Comparison: 4-Cyclopropyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-3-6-7(5-1-2-5)8-4-10-6/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKBYSEXNGIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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